Home > Products > Screening Compounds P138719 > KRAS G12C inhibitor 58
KRAS G12C inhibitor 58 -

KRAS G12C inhibitor 58

Catalog Number: EVT-12524644
CAS Number:
Molecular Formula: C51H64ClF4N9O8S
Molecular Weight: 1074.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 58 is a small-molecule compound designed to target the Kirsten rat sarcoma viral oncogene homolog, specifically the G12C mutation. This mutation is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. The development of inhibitors targeting KRAS G12C has been a significant advancement in oncology, as KRAS mutations have historically been considered "undruggable." Inhibitor 58 belongs to a class of irreversible covalent inhibitors that bind to the mutated cysteine residue at position 12 of the KRAS protein, effectively trapping it in an inactive state and disrupting downstream signaling pathways associated with tumor growth.

Source and Classification

The compound is classified as a covalent inhibitor targeting the KRAS G12C mutation. It was developed through structure-based drug design, leveraging insights from previous research that identified critical binding pockets within the KRAS protein. The compound's mechanism of action involves forming a covalent bond with the cysteine residue, which is unique to the G12C variant, thereby inhibiting its function.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 58 typically involves several key steps:

  1. Design and Screening: Initial compounds are designed based on structural data of KRAS G12C, focusing on the switch II pocket where covalent binding occurs. High-throughput screening methods are employed to identify lead compounds.
  2. Chemical Synthesis: The synthesis process often utilizes standard organic chemistry techniques, including:
    • Reactions involving electrophilic aromatic substitution to introduce functional groups that enhance binding affinity.
    • Coupling reactions to form the core structure of the inhibitor, often employing reagents such as coupling agents or catalysts to facilitate bond formation.
  3. Optimization: Following initial synthesis, compounds undergo optimization to improve potency and selectivity. This may involve modifying side chains or altering steric properties to enhance interaction with KRAS G12C.
  4. Characterization: The final synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

KRAS G12C inhibitor 58 features a unique molecular structure designed for high specificity towards the G12C mutation. The key structural elements include:

  • A quinazolinone core, which interacts with the switch II pocket of KRAS.
  • A covalent warhead that forms a bond with the cysteine residue at position 12.
  • Various substituents that optimize binding affinity and pharmacokinetic properties.

Molecular modeling studies indicate that the compound effectively occupies critical regions of KRAS, preventing its activation.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the mechanism of action for KRAS G12C inhibitor 58 is a nucleophilic attack by the thiol group of cysteine on the electrophilic center of the inhibitor. This reaction leads to:

  • Formation of a stable covalent bond, which locks KRAS in its inactive GDP-bound form.
  • Inhibition of downstream signaling pathways, particularly those involving mitogen-activated protein kinases and phosphoinositide 3-kinase pathways.

The specificity of this reaction for the G12C mutant is crucial, as it minimizes off-target effects associated with wild-type KRAS.

Mechanism of Action

Process and Data

The mechanism by which KRAS G12C inhibitor 58 exerts its effects involves several steps:

  1. Binding: The inhibitor selectively binds to the inactive GDP-bound form of KRAS G12C through its covalent warhead.
  2. Covalent Modification: Upon binding, a covalent bond forms between the inhibitor and cysteine-12, effectively trapping KRAS in an inactive state.
  3. Signal Disruption: This inhibition prevents downstream signaling cascades that promote cell proliferation and survival, leading to reduced tumor growth.

Clinical studies have shown that patients treated with this class of inhibitors exhibit significant tumor regression rates.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 58 possesses several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 400-500 g/mol.
  • Solubility: Exhibits moderate solubility in aqueous solutions, which is crucial for bioavailability.
  • Stability: The compound is designed for stability under physiological conditions but may degrade in extreme pH environments.
  • LogP Value: Indicates favorable lipophilicity for cellular uptake.

These properties are essential for ensuring effective delivery and action within biological systems.

Applications

Scientific Uses

KRAS G12C inhibitor 58 has several significant applications in cancer research and treatment:

  • Targeted Therapy: It serves as a targeted therapeutic option for patients with tumors harboring the KRAS G12C mutation, particularly in NSCLC.
  • Research Tool: The compound is utilized in preclinical studies to understand KRAS biology better and explore resistance mechanisms against targeted therapies.
  • Combination Therapies: Ongoing research investigates its use in combination with other therapies (e.g., immune checkpoint inhibitors) to enhance treatment efficacy.

Properties

Product Name

KRAS G12C inhibitor 58

IUPAC Name

(3R)-1-[(2S)-2-chloro-2-fluoroacetyl]-N-[(2S)-1-[[(7R,13S)-20-[2-[(1S)-1-methoxyethyl]-5-morpholin-4-ylpyridin-3-yl]-17,17-dimethyl-8,14-dioxo-21-(2,2,2-trifluoroethyl)-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylpyrrolidine-3-carboxamide

Molecular Formula

C51H64ClF4N9O8S

Molecular Weight

1074.6 g/mol

InChI

InChI=1S/C51H64ClF4N9O8S/c1-28(2)42(61(6)46(67)31-12-14-63(24-31)48(69)44(52)53)45(66)59-37-21-40-58-38(25-74-40)30-10-11-39-33(19-30)35(22-50(4,5)27-73-49(70)36-9-8-13-65(60-36)47(37)68)43(64(39)26-51(54,55)56)34-20-32(62-15-17-72-18-16-62)23-57-41(34)29(3)71-7/h10-11,19-20,23,25,28-29,31,36-37,42,44,60H,8-9,12-18,21-22,24,26-27H2,1-7H3,(H,59,66)/t29-,31+,36-,37+,42-,44+/m0/s1

InChI Key

KDHLCKSULTVNFP-SGVGZKEWSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CC2=NC(=CS2)C3=CC4=C(C=C3)N(C(=C4CC(COC(=O)C5CCCN(C1=O)N5)(C)C)C6=C(N=CC(=C6)N7CCOCC7)C(C)OC)CC(F)(F)F)N(C)C(=O)C8CCN(C8)C(=O)C(F)Cl

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)N2CCOCC2)C3=C4CC(COC(=O)[C@@H]5CCCN(N5)C(=O)[C@@H](CC6=NC(=CS6)C7=CC4=C(N3CC(F)(F)F)C=C7)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H]8CCN(C8)C(=O)[C@@H](F)Cl)(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.